molecular formula C₁₃¹³C₃H₂₄O₇ B1163660 PGD-M-13C3

PGD-M-13C3

Número de catálogo: B1163660
Peso molecular: 331.34
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Overview of Analytical Techniques for Stable Isotope Detection

The detection and quantification of stable isotope-labeled metabolites primarily rely on mass spectrometry (MS). lipidmaps.orgnih.govmetabolomicsworkbench.orgnih.govuni.lu MS separates ions based on their mass-to-charge ratio (m/z), allowing for the identification and measurement of different isotopologues (molecules with the same chemical structure but different isotopic composition). nih.gov

Common MS-based techniques used in stable isotope tracing include:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or semi-volatile compounds, often requiring chemical derivatization of metabolites. GC separates metabolites before they enter the MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatile for analyzing a wide range of polar and non-polar metabolites without derivatization. uni.lu LC separates metabolites based on their interaction with a stationary phase.

Both techniques, coupled with high-resolution mass analyzers, enable the precise measurement of mass isotopomer distributions (MIDs), which represent the fractional abundance of each isotopologue for a given metabolite. nih.gov Analyzing these MIDs provides quantitative information about how the isotopic label is incorporated into downstream metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another technique that can be used for stable isotope tracing, particularly for determining the positional enrichment of isotopes within a molecule, providing more detailed insights into atomic transitions during metabolic reactions. nih.govnih.govcenmed.com

Rationale for Researching the Compound PGD-M-13C3

PGD-M, chemically known as 13,14-dihydro-15-keto-tetranor Prostaglandin D2 or tetranor-PGDM, is a major urinary metabolite of Prostaglandin D2 (PGD2). PGD2 is a prostanoid derived from arachidonic acid and is involved in various physiological and pathological processes, including inflammation, allergic responses, and sleep regulation. Due to its relative stability compared to the short-lived PGD2, PGD-M is often used as a biomarker to assess endogenous PGD2 production.

The rationale for researching this compound stems from the desire to gain a deeper understanding of PGD2 metabolism and the factors that influence the production and fate of its key metabolite, PGD-M. By labeling PGD-M with three ¹³C atoms (this compound), researchers can directly trace the metabolic handling of this specific compound within a biological system. This can provide valuable information that measuring the unlabeled metabolite alone cannot.

Potential research applications for this compound include:

Investigating PGD-M Clearance and Excretion: Tracing labeled PGD-M can help determine its half-life, distribution, and excretion rates in vivo, providing insights into how quickly the body processes this metabolite.

Studying Retro-conversion or Further Metabolism: While PGDM is considered a terminal metabolite, stable isotope tracing can definitively determine if any significant retro-conversion back to precursors or further metabolic transformations occur.

Evaluating the Impact of Disease States or Interventions on PGD-M Metabolism: In conditions where PGD2 metabolism is altered, such as mastocytosis or allergic reactions, using this compound could help pinpoint specific changes in the metabolic pathways affecting PGD-M.

Developing and Validating Analytical Methods: Labeled internal standards like this compound are essential for accurate quantification of endogenous PGD-M levels using techniques like LC-MS.

The strategic placement of the three ¹³C atoms within the PGD-M molecule is crucial for these studies, allowing researchers to track specific portions of the molecule through potential metabolic conversions. While specific published research solely focused on this compound was not extensively found, the established utility of unlabeled PGDM as a biomarker and the power of ¹³C tracing in understanding metabolic flux provide a strong rationale for the use and research of this labeled compound.

Contextualization within Broader Metabolomic and Isotopic Tracing Paradigms

The research involving this compound fits within the broader fields of metabolomics and isotopic tracing. Metabolomics aims to comprehensively identify and quantify all metabolites within a biological system at a specific point in time, providing a snapshot of the metabolic state. Isotopic tracing complements metabolomics by providing dynamic information about metabolic pathway activity and flux, revealing how metabolites are produced and consumed over time. nih.govnih.govmetabolomicsworkbench.orguni.lucenmed.com

By using stable isotope-labeled metabolites like this compound in conjunction with advanced MS-based metabolomic techniques, researchers can move beyond simply measuring metabolite levels to understanding the underlying metabolic processes that give rise to those levels. This integrated approach is invaluable for:

Elucidating complex metabolic networks. cenmed.com

Identifying altered metabolic pathways in disease. metabolomicsworkbench.org

Assessing the impact of genetic or environmental factors on metabolism.

Discovering and validating biomarkers.

The study of this compound, therefore, contributes to the broader effort to map and understand the complete metabolic landscape, particularly within the important area of lipid mediator metabolism.

Propiedades

Fórmula molecular

C₁₃¹³C₃H₂₄O₇

Peso molecular

331.34

Sinónimos

(1R,2R,3S,5S)-2-[(2Z)-4-Carboxy-2-buten-1-yl]-3,5-dihydroxy-γ-oxocyclopentanehexanoic Acid-13C3;  (1R,2R,3S,5S)-2-[(2Z)-4-Carboxy-2-butenyl]-3,5-dihydroxy-_x000B_γ-oxocyclopentanehexanoic Acid-13C3; 

Origen del producto

United States

Synthesis and Derivatization of Pgd-m-13c3 for Research Applications

Strategies for Isotopic Enrichment of Carbon Backbones

Strategies for introducing stable isotopes like ¹³C into organic molecules vary depending on the complexity of the target compound and the desired labeling pattern. For complex molecules or those produced through biological pathways, the most common approach involves the use of isotopically enriched starting materials or precursors in chemical or biological synthesis. lipidmaps.orgnih.gov In metabolic studies, cells or organisms are often fed with nutrients uniformly or selectively labeled with ¹³C, such as [U-¹³C]glucose or [U-¹³C]glutamine. cenmed.comhmdb.calipidmaps.orguni.lu The metabolic pathways then incorporate the labeled carbons into downstream metabolites, including prostaglandins and their derivatives like PGD-M. Another strategy involves late-stage isotopic exchange, where ¹³C atoms are introduced into a molecule closer to the final synthesis steps.

Precursor Selection for ¹³C Incorporation into PGD-M-¹³C₃

PGD-M (13,14-dihydro-15-keto-PGE₂) is a major metabolite of Prostaglandin E₂ (PGE₂). lipidmaps.orglipidmaps.org Prostaglandins are eicosanoids derived primarily from arachidonic acid. Therefore, the selection of ¹³C-labeled precursors for the synthesis of PGD-M-¹³C₃ is intrinsically linked to the biosynthesis and metabolism of prostaglandins.

Key precursors for ¹³C incorporation could include:

[U-¹³C]Arachidonic Acid: As the direct precursor to prostaglandins, using uniformly labeled arachidonic acid would result in widespread ¹³C labeling throughout the PGD-M molecule.

Selectively Labeled Arachidonic Acid: Depending on the desired position of the three ¹³C atoms in PGD-M-¹³C₃, specifically labeled arachidonic acid isotopomers could be synthesized and used. For example, arachidonic acid labeled at specific carbon positions has been used to study metabolic processes.

Upstream ¹³C-Labeled Metabolites: In biological systems, administering ¹³C-labeled nutrients like glucose or glutamine can lead to the labeling of arachidonic acid through fatty acid synthesis pathways, and subsequently, the labeling of PGD-M. cenmed.comhmdb.ca The specific labeling pattern in PGD-M would depend on how the carbons from these nutrients are incorporated into arachidonic acid and then metabolized to PGD-M.

The choice of precursor depends on the specific research application and the need for positional specificity of the ¹³C labels within the PGD-M molecule.

Chemical Synthesis Pathways for PGD-M-¹³C₃

A typical chemical synthesis of prostaglandins involves building the cyclopentane ring and attaching the two side chains. To synthesize PGD-M-¹³C₃ chemically, one would need to start with commercially available or custom-synthesized building blocks that are appropriately labeled with ¹³C. For instance, if a key intermediate in the synthesis pathway of PGD-M contains a carbon skeleton that will form part of the final molecule and is amenable to ¹³C labeling, this labeled intermediate would be synthesized first. The remaining synthesis steps would then be carried out using standard organic chemistry reactions.

The challenge in chemical synthesis of specifically labeled compounds lies in the availability and cost of ¹³C-labeled starting materials and the need to design efficient synthetic routes that retain the isotopic label at the desired positions throughout the synthesis. nih.gov

Enzymatic Synthesis Approaches for Labeled Metabolites

Enzymatic synthesis offers an alternative or complementary approach to chemical synthesis for producing labeled metabolites, particularly those that are products of biological pathways. Prostaglandins are synthesized enzymatically from arachidonic acid by cyclooxygenase (COX) enzymes and subsequent specific prostaglandin synthases. PGD-M is formed from PGE₂ through enzymatic reduction and oxidation steps. lipidmaps.org

Enzymatic synthesis of labeled PGD-M-¹³C₃ could involve:

In vitro enzymatic conversion: Using isolated enzymes involved in the metabolic pathway from arachidonic acid to PGD-M, along with a ¹³C-labeled precursor (e.g., labeled arachidonic acid or a labeled intermediate), to synthesize PGD-M-¹³C₃ in a controlled in vitro system. This approach can offer better control over labeling efficiency and specificity compared to in vivo methods.

Cell-based systems: Utilizing cell cultures that are genetically engineered or naturally produce PGD-M, and feeding them with ¹³C-labeled precursors. cenmed.comhmdb.ca This method leverages the cell's natural enzymatic machinery to produce the labeled compound. Optimization of cell culture conditions and precursor feeding strategies is crucial for maximizing labeling efficiency.

Enzymatic methods can be particularly useful for synthesizing complex labeled metabolites that are difficult or costly to produce solely through chemical synthesis.

Optimization of Labeling Efficiency and Positional Specificity

Achieving high labeling efficiency and ensuring positional specificity of the ¹³C isotopes are critical for the successful application of PGD-M-¹³C₃ in research. Optimization strategies depend on the chosen synthesis approach:

Chemical Synthesis Optimization: This involves optimizing reaction conditions such as temperature, reaction time, reagent stoichiometry, and catalyst selection to maximize the yield of the labeled product and minimize side reactions that could lead to label scrambling or loss. lipidmaps.orgnih.gov

Enzymatic Synthesis Optimization: For in vitro enzymatic synthesis, optimizing enzyme concentration, substrate concentration (including the labeled precursor), reaction buffer, temperature, and incubation time are crucial. In cell-based systems, optimizing the concentration and feeding strategy of the labeled nutrient, cell density, and incubation time are key factors.

Positional Specificity Analysis: Verifying that the ¹³C atoms are incorporated at the intended positions within the PGD-M molecule is essential, especially for metabolic flux analysis and reaction mechanism studies. Techniques used for positional specificity analysis include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for determining the position of ¹³C labels within a molecule based on the chemical shifts and coupling patterns of the ¹³C nuclei.

Mass Spectrometry (MS) with Fragmentation: Tandem mass spectrometry (MS/MS) or MS³ can be used to fragment the labeled molecule and analyze the mass-to-charge ratio of the resulting fragments. The mass shifts in specific fragments can reveal the positions of the ¹³C labels in the original molecule.

Optimization efforts aim to achieve a high percentage of molecules containing the specified number of ¹³C atoms at the correct positions, minimizing the presence of unlabeled or incorrectly labeled species.

Isotopic Purity and Quality Control of Synthesized PGD-M-¹³C₃

Key aspects of isotopic purity and quality control include:

Chemical Purity: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with detectors like UV-Vis or Mass Spectrometry (MS), are used to assess the chemical purity of the synthesized compound. lipidmaps.org

Isotopic Enrichment and Distribution: Mass Spectrometry is the primary technique for determining the isotopic enrichment and the distribution of isotopologues (molecules with different numbers of heavy atoms). lipidmaps.org High-resolution MS can accurately measure the mass of the intact molecule and its fragments, allowing for the calculation of the percentage of molecules containing 0, 1, 2, 3, or more ¹³C atoms.

Positional Isotopic Enrichment: As mentioned in Section 2.5, NMR spectroscopy and MS fragmentation are used to confirm the positions of the ¹³C labels.

Stability: The stability of the labeled compound under various storage conditions is assessed to ensure its integrity over time.

Quality control ensures that the synthesized PGD-M-¹³C₃ meets the required specifications for isotopic enrichment, positional specificity, and chemical purity, making it suitable for demanding research applications such as quantitative analysis using isotope dilution mass spectrometry (IDMS) or tracing metabolic pathways.

Table 1: Analytical Techniques for Quality Control of Labeled Compounds

TechniqueApplication
Mass Spectrometry (MS)Determine isotopic enrichment and isotopologue distribution, chemical purity. lipidmaps.orglipidmaps.org
Nuclear Magnetic Resonance (NMR)Verify positional specificity of isotopic labels, structural confirmation. lipidmaps.org
Chromatography (HPLC, GC)Assess chemical purity, separation of labeled and unlabeled compounds. lipidmaps.org
Tandem MS (MS/MS, MS³)Determine positional specificity through fragmentation analysis.

Metabolic Pathways and Flux Analysis Involving Pgd-m-13c3

Investigation of Primary Metabolic Incorporation Pathways

The use of a stable isotope-labeled tracer like PGD-M-13C3 allows for the investigation of how the carbon atoms from this specific metabolite are incorporated into or processed through various metabolic pathways. This approach provides dynamic information about metabolic activity, complementing static measurements of metabolite concentrations bitesizebio.comnih.gov.

Analysis of Carbon Atom Flow through Central Metabolic Networks

Metabolic tracing with 13C-labeled substrates is commonly used to analyze carbon flow through central metabolic networks such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle nih.govplos.orgacs.orguc.ptsci-hub.senih.govkuleuven.be. By administering a labeled tracer and measuring the isotopic enrichment in downstream metabolites, researchers can infer the activity of the pathways involved in processing the tracer or its metabolic products. For instance, studies using [1, 2, 3–13C3]glucose have demonstrated how different labeling patterns in lactate can indicate flux through glycolysis versus the PPP nih.gov. Similarly, [U-13C]glutamine tracing is used to analyze TCA cycle activity uc.ptnih.gov.

Applying this principle, this compound could be used to trace how tetranor-PGDM or its precursors/breakdown products interact with or feed into these central metabolic pathways. While tetranor-PGDM is a downstream metabolite of PGD2, tracing its labeled form could help understand if it undergoes further catabolism that contributes carbon atoms to central metabolism or other biochemical processes. The specific labeling pattern of this compound would dictate which downstream metabolites would become labeled and how, providing insights into the metabolic fate of the tetranor-PGDM structure. Analysis of isotopologue distributions in central carbon metabolites following administration of this compound would be performed using techniques like GC-MS or LC-MS to map the flow of the labeled carbons nih.govbitesizebio.comnih.gov.

Elucidation of Specific Metabolic Precursors and Downstream Products of this compound

Stable isotope tracing is invaluable for identifying the precursors and products of metabolic pathways bitesizebio.comnih.gov. In the context of this compound, this involves understanding its formation and further transformation. Tetranor-PGDM is known as a major urinary metabolite of PGD2 medchemexpress.comglpbio.com. This indicates that PGD2 is a primary precursor to tetranor-PGDM. The metabolic pathway from PGD2 to tetranor-PGDM involves enzymatic steps, likely including oxidation and chain shortening, although the specific details of each step were not explicitly provided in the search results.

Using this compound as a tracer would allow for the identification and quantification of downstream metabolites produced from tetranor-PGDM. By analyzing biological samples (e.g., urine, plasma, tissue extracts) for labeled compounds following administration of this compound, researchers can identify metabolites that incorporate the 13C label. This helps to map the metabolic fate of tetranor-PGDM beyond its formation from PGD2. While the search results mention tetranor-PGDM as a major urinary metabolite, suggesting excretion as a primary fate medchemexpress.comglpbio.com, tracing with this compound could reveal less abundant or transient downstream products that might be missed by untargeted metabolomics alone. The formation of tetranor-PGJM from tetranor-PGDM via dehydration has also been noted google.com.

Enzymatic Transformations and Conversions of this compound

The metabolic fate of this compound, like any metabolite, is governed by enzymatic transformations. Investigating these enzymes is crucial to understanding its metabolism.

Identification of Enzymes Catalyzing this compound Synthesis or Catabolism

PGD-M (tetranor-PGDM) is a metabolite of PGD2 medchemexpress.comglpbio.com. The synthesis of PGD2 from arachidonic acid is catalyzed by cyclooxygenases and prostaglandin D synthases, such as hematopoietic-type PGD-synthase (H-PGDS) and lipocalin-PGD-synthase glpbio.com. The conversion of PGD2 to tetranor-PGDM involves further enzymatic steps, likely including beta-oxidation to shorten the fatty acid chain and potentially other modifications. While specific enzymes directly catalyzing the formation or catabolism of tetranor-PGDM itself were not detailed, enzymes involved in prostaglandin metabolism, such as aldo-keto reductases (e.g., AKR1C3, also known as prostaglandin F synthase), are known to metabolize prostaglandins and their derivatives . Deletion of lipocalin-type or hemopoietic PGD synthase enzymes has been shown to decrease urinary tetranor-PGDM levels, indicating their role upstream in the pathway leading to tetranor-PGDM formation bocsci.com.

Using this compound in enzymatic studies could involve incubating the labeled compound with enzyme preparations (e.g., microsomes, recombinant enzymes) or in cellular systems and identifying labeled reaction products to determine which enzymes catalyze its transformation.

Characterization of Enzyme Kinetics and Specificity with Labeled Substrates

Enzyme kinetics studies the rates of enzyme-catalyzed reactions and how they are affected by factors such as substrate concentration units.itwikipedia.orgbitesizebio.com. Key parameters include Vmax (maximal reaction velocity) and Km (Michaelis constant), which reflects the enzyme's affinity for its substrate units.itwisc.edubitesizebio.combiorxiv.org. Stable isotope-labeled substrates like this compound are frequently used in enzyme kinetics to accurately measure reaction rates and product formation, especially in complex biological matrices or when dealing with endogenous pools of the unlabeled substrate nih.gov.

While specific kinetic data for enzymes acting directly on this compound were not found, studies involving labeled substrates allow for precise quantification of the conversion of the labeled molecule by a specific enzyme. This can help determine the enzyme's catalytic efficiency (kcat) and substrate specificity (often assessed by kcat/Km) towards the labeled substrate biorxiv.org. By comparing the kinetic parameters obtained with this compound to those obtained with other potential substrates, the enzyme's preference can be determined.

Role of Specific Enzyme Isoforms in this compound Metabolism

Enzymes often exist in multiple isoforms, which can have different tissue distribution, substrate specificity, and regulatory properties. These isoforms can play distinct roles in metabolism. For example, different isoforms of aldo-keto reductases may be involved in the metabolism of various prostaglandin metabolites.

Based on the available information from the search results, it is not possible to generate a detailed, scientifically accurate article focusing solely on the specific metabolic pathways and degradation of the chemical compound "this compound" as outlined in your request.

The search results provide information about:

"15-deoxy-delta-12,14-prostaglandin J2" (15d-PGJ2), a related prostaglandin wikidata.orgsigmaaldrich.comctdbase.org.

"tetranor-PGDM", identified as a major metabolite of Prostaglandin D2 (PGD2) found in urine cenmed.comnih.govwikipedia.org. This is likely the base compound of this compound.

The general application of 13C labeling in metabolic flux analysis to trace the movement of carbon through various metabolic pathways, including glycolysis, the pentose phosphate pathway, the TCA cycle, and nucleotide and amino acid synthesis nih.govnih.govbitesizebio.comnih.govbiorxiv.orguc.pt.

General descriptions of the interconnections between metabolic pathways such as lipid biosynthesis, nucleotide metabolism, the pentose phosphate pathway, and amino acid metabolism nih.govbiorxiv.orgdnpgcollegemeerut.ac.inmlsu.ac.inuky.edunih.govplos.orgmicrobenotes.comyoutube.comvt.edudavuniversity.orgmarmara.edu.trsigmaaldrich.comnih.govmuni.czcore.ac.ukmicrorao.com.

Mechanisms of enzymatic and abiotic degradation for other compounds, such as glyphosate researchgate.netresearchgate.netcore.ac.ukacs.orgresearchgate.net.

However, none of the search results contain specific data, research findings, or detailed discussions about how this compound (13C-labeled tetranor-PGDM) is metabolized, how it integrates with lipid biosynthesis, nucleotide metabolism, the pentose phosphate pathway, or amino acid metabolism, or its specific catabolic and degradation pathways and products.

Therefore, generating content that strictly adheres to the provided outline sections (3.3 and 3.4) and focuses solely on this compound with scientific accuracy is not feasible with the current information.

Biological and Cellular Roles of Pgd-m-13c3 or Its Unlabeled Analog in Model Systems

Investigation in In Vitro Cellular Models

Studies utilizing in vitro cellular models have provided insights into the diverse roles of PGD2, the precursor to tetranor-PGDM, in various cellular processes. While direct studies on tetranor-PGDM in these specific contexts are less common, the findings related to PGD2 are highly relevant as tetranor-PGDM levels reflect PGD2 pathway activity.

Impact on Cellular Bioenergetics and Anabolic Demands

Cellular bioenergetics, the study of energy flow in biological systems, and the fulfillment of anabolic demands, the processes that construct molecules from smaller units, are fundamental to cell function. PGD2 and its downstream signaling have been implicated in influencing these processes. For instance, prostaglandins, including PGD2, can play key roles at the synapse and the neurovascular unit, where they regulate synaptic transmission and cerebral blood flow, processes with significant energy demands. PGE2, another prostaglandin, has been shown to suppress myeloid cell bioenergetics in aging mice. While direct evidence specifically detailing the impact of tetranor-PGDM or PGD-M-13C3 on cellular bioenergetics is limited in the provided context, the involvement of the PGD2 pathway suggests a potential, albeit indirect, influence on cellular energy metabolism.

Cellular metabolic pathways, such as the pentose phosphate pathway (PPP), are crucial for generating reducing power in the form of NADPH, which is essential for reductive biosynthesis (anabolic processes) and maintaining redox homeostasis. Enzymes like phosphogluconate dehydrogenase (PGD) are key players in the PPP. Although the term "PGD" here refers to the enzyme, it highlights the interconnectedness of metabolic pathways relevant to the biological context where PGD2 and its metabolites function.

Roles in Cell Growth, Differentiation, and Metabolic Reprogramming

PGD2 has been shown to influence cell growth and differentiation in various cellular contexts. In the normal ovary, PGD2 signaling interferes with the action of follicle-stimulating hormone within granulosa cells, indicating a role in modulating the balance of proliferation, differentiation, and steroidogenic activity of these cells. PGD2 has also been shown to inhibit cell migration and invasion in certain cancer cell lines.

Metabolic reprogramming, a hallmark of various physiological and pathological states including cancer, involves alterations in cellular metabolic pathways to support processes like rapid growth and proliferation. Prostaglandins, as lipid mediators, can be involved in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Studies have shown that altering the balance of different prostaglandins, such as the PGE2/PGD2 ratio, can be associated with oncogenic shifts and influence cellular proliferation. For example, low concentrations of PGD2 promoted diffuse large B-cell lymphoma cell growth, while high concentrations inhibited it by regulating cell proliferation, apoptosis, cell cycle, and invasion. This suggests a concentration-dependent effect of PGD2 on cell growth.

The metabolic landscape of tissues can profoundly impact cell activity and contribute to disease progression, highlighting the link between tissue environment and metabolic reprogramming. While tetranor-PGDM itself is a metabolic product, its levels can reflect the extent of PGD2-mediated metabolic changes occurring in cells.

Contributions to Cellular Redox Homeostasis

Redox homeostasis, the balance between the production of reactive oxygen species (ROS) and the capacity of a biological system to detoxify these reactive intermediates, is vital for cell survival and function. Disturbances in redox homeostasis can contribute to aberrant cell growth and disease.

NADPH, generated through pathways like the PPP, is a crucial reducing agent that contributes to glutathione-based redox homeostasis. Enzymes such as phosphogluconate dehydrogenase (PGD) are involved in NADPH production. While PGD refers to an enzyme, this underscores the importance of NADPH-generating pathways in maintaining cellular redox balance, a process that can be influenced by various signaling molecules, including prostaglandins.

PGD2 itself has been linked to the regulation of redox homeostasis. Reactive oxygen species production triggered by PGD2 has been shown to regulate lactate dehydrogenase expression/activity in certain cell types. Additionally, PGD2 could induce ROS-mediated DNA damage at high concentrations in diffuse large B-cell lymphoma cells. This indicates a direct involvement of PGD2 in influencing the cellular redox state and its downstream effects.

Studies in Ex Vivo Tissue Systems

Ex vivo tissue systems, such as organotypic cultures, provide a valuable model to study cellular and metabolic processes in a more physiologically relevant three-dimensional environment compared to traditional two-dimensional cell cultures. These systems maintain key cell-cell and cell-matrix interactions and can reproduce aspects of the in vivo metabolic microenvironment.

Metabolic Profiling in Organotypic Cultures

Metabolic profiling in organotypic cultures allows for the comprehensive analysis of metabolites present in the tissue and can reveal alterations in metabolic pathways. This approach can provide insights into the metabolic state of the tissue and how it is affected by various factors.

Studies using organotypic tissue cultures have been employed to probe cancer metabolism and therapeutic responses, highlighting their utility in understanding metabolic reprogramming in a complex tissue context. Stable isotope tracing, a technique where labeled compounds like this compound would be used, coupled with stable isotope-resolved metabolomic analysis, is a powerful approach to map metabolic network activities in tissues.

While direct studies specifically profiling tetranor-PGDM or this compound in organotypic cultures were not prominently featured in the search results, the use of these systems for metabolic profiling of lipid mediators and their metabolites is a relevant application. For example, targeted phospholipid analyses have been performed on organotypic myelinated dorsal root ganglion-Schwann cell cocultures to study lipid metabolism. PGD2 and its metabolites are lipid mediators, making metabolic profiling in ex vivo systems a suitable approach for their investigation.

Assessment of Tissue-Specific Metabolic Regulation

Tissue-specific metabolic regulation refers to the unique metabolic characteristics and control mechanisms present in different tissues. Ex vivo tissue systems are valuable for assessing these tissue-specific differences in a controlled environment.

Research has highlighted tissue-specific dysregulation in biological processes, including metabolic pathways, in response to various stimuli. The metabolic landscape of tissues can profoundly impact cell activity and contribute to disease progression, emphasizing the importance of tissue-specific metabolic studies.

PGD2 is produced in a tissue-specific manner, with high concentrations found in the brain and mast cells. L-PGDS, a key enzyme in PGD2 synthesis, is localized in the central nervous system, heart, and male genital organs. H-PGDS is distributed in peripheral tissues, including immune cells like mast cells. This differential expression of PGD2 synthases contributes to tissue-specific production of PGD2, which in turn can lead to tissue-specific metabolic effects.

Research in In Vivo Animal Models (Excluding Clinical Human Trial Data)

Studies utilizing in vivo animal models have provided insights into the metabolic fate and biological activities of 15d-PGJ2, the unlabeled analog of this compound. These models are crucial for understanding the systemic effects and tissue-specific roles of this compound in a complex biological environment, excluding data derived from human clinical trials.

Systemic Distribution and Tissue-Specific Metabolism of this compound

Detailed studies specifically tracking the systemic distribution and tissue-specific metabolism of this compound (the 13C3 labeled form of 15d-PGJ2) in animal models are not extensively documented in the provided search results. However, research on the unlabeled analog, 15d-PGJ2, offers some insights into its presence and metabolic origins in vivo.

15d-PGJ2 is known to be derived from prostaglandin D2 (PGD2) through a dehydration process that can occur in vivo nih.govaai.org. While comprehensive pharmacokinetic studies detailing the distribution of 15d-PGJ2 across various tissues and organs in animal models were not found, its detection in specific cell types and the observed effects in different tissues suggest a level of systemic distribution. For instance, 15d-PGJ2 has been immunohistochemically detected in the cytoplasm of foamy macrophages in human atherosclerotic plaques, indicating its presence in specific tissue microenvironments in mammals nih.gov.

Further metabolic processing of 15d-PGJ2 occurs, leading to the formation of metabolites such as tetranor-PGDM. Tetranor-PGDM is considered a major metabolite of PGD2 and is detectable in the urine of both humans and mice cenmed.com. The presence of this metabolite in urine suggests systemic metabolism and subsequent excretion of the parent compound or its precursors in animal systems. The use of labeled internal standards like tetranor-PGDM-d6 in mass spectrometry-based quantification of tetranor-PGDM in biological samples from mice further supports the metabolic conversion and excretion of PGD2 metabolites in animal models cenmed.comlipidmaps.org.

Investigation of Metabolic Changes in Disease Models (e.g., Cancer Metabolism)

Research in animal models has explored the impact of 15d-PGJ2 on metabolic changes associated with various disease states, particularly in the context of cancer and inflammation.

In cancer models, a prostamide structurally related to 15d-PGJ2, known as 15-deoxy-delta-12,14-prostamide J2 (15d-PMJ2), has shown significant effects on tumor growth in mice. In a study using the C57BL/6 mouse melanoma model, treatment with 15d-PMJ2 resulted in a notable reduction in tumor growth and mean tumor weights compared to control groups aacrjournals.org. Analysis of tumor tissues from 15d-PMJ2-treated animals revealed increased cell death and endoplasmic reticulum (ER) stress aacrjournals.org. These findings suggest that 15d-PMJ2 can induce metabolic and cellular changes within tumors in vivo, leading to inhibited growth. 15d-PGJ2 itself has also been reported to possess antiproliferative activity in certain cancer cell types spandidos-publications.com.

In models of inflammation, 15d-PGJ2 has demonstrated anti-inflammatory properties, influencing metabolic and cellular responses. In mice with experimentally induced colitis, intraperitoneal administration of 15d-PGJ2 accelerated the resolution of inflammation. This was associated with a reduction in pro-inflammatory immune cells, such as neutrophils and M1 macrophages, and an increase in M2 macrophages in the colonic mucosa nih.gov. Furthermore, 15d-PGJ2 treatment suppressed the expression of the pro-inflammatory cytokine IL-6 and inhibited STAT3 phosphorylation in the colonic tissue nih.gov. In murine models of asthma, 15d-PGJ2 inhibited lung inflammation and airway remodeling. This protective effect was linked to a decrease in the generation of pro-inflammatory cytokines in lung tissue, potentially through the downregulation of NF-κB phosphorylation frontiersin.org. These studies highlight the ability of 15d-PGJ2 to modulate the metabolic and signaling pathways involved in inflammatory responses in animal tissues.

15d-PGJ2 has also been implicated in regulating bone metabolism in animal models, influencing cell differentiation and potentially contributing to metabolic bone diseases and bone metastasis dovepress.com. Through PPARγ-dependent pathways, 15d-PGJ2 can promote the differentiation of marrow mesenchymal stem cells into adipocytes while inhibiting their differentiation into osteoblasts, potentially leading to bone loss dovepress.com. In the context of breast cancer bone metastasis, 15d-PGJ2 has been found to inhibit osteoclastogenesis and reduce bone destruction through PPARγ-independent mechanisms dovepress.com. These diverse effects illustrate the multifaceted influence of 15d-PGJ2 on cellular metabolism and differentiation in different disease contexts in vivo.

Inter-organ Metabolism and Systemic Metabolic Regulation

The role of 15d-PGJ2 in inter-organ metabolism and systemic metabolic regulation in animal models is an area of ongoing investigation. As an endogenous ligand for PPARγ, a nuclear receptor with a key role in lipid and glucose metabolism, 15d-PGJ2 is inherently linked to pathways that involve communication and coordination between different organs ebi.ac.ukpnas.orgdovepress.com.

PPARγ is highly expressed in adipose tissue, and its activation by ligands like 15d-PGJ2 promotes adipogenesis ebi.ac.ukcaymanchem.comdovepress.com. Adipose tissue is a crucial metabolic organ that interacts with other tissues, including the liver, muscle, and pancreas, to maintain systemic metabolic homeostasis ahajournals.org. Dysregulation of adipose tissue metabolism is linked to various metabolic disorders ahajournals.org. While direct studies using this compound to trace inter-organ metabolic fluxes were not found, the influence of 15d-PGJ2 on adipocyte differentiation and lipid metabolism in animal models suggests its involvement in the complex interplay between adipose tissue and systemic metabolic control dovepress.com.

Furthermore, the effects of 15d-PGJ2 observed in different organs and disease models, such as its impact on liver fat accumulation (inferred from studies on related metabolic conditions) westminster.ac.ukplos.org, bone metabolism dovepress.com, and inflammatory responses in distant sites like the lungs and colon frontiersin.orgnih.gov, underscore its potential role in mediating inter-organ communication and systemic regulation. The production of 15d-PGJ2 from PGD2, which is generated in various tissues nih.gov, and the subsequent formation of systemic metabolites like tetranor-PGDM cenmed.com further support its involvement in systemic metabolic processes.

The concept of inter-organ crosstalk in metabolic regulation is well-established in animal models, particularly in the context of metabolic syndromes involving the liver, adipose tissue, and other organs gimm.ptnih.govahajournals.org. While specific studies detailing the precise mechanisms of how this compound or 15d-PGJ2 orchestrates communication between multiple organs are limited in the provided data, the known biological activities of 15d-PGJ2, particularly its role as a PPARγ ligand and its effects on inflammation and cell differentiation in various tissues, strongly suggest its participation in systemic metabolic networks in animal models.

Mechanistic Insights and Regulatory Networks

Molecular Mechanisms Governing PGD-M-13C3 Production and Consumption

The metabolic pathway leading to the formation of PGD-M originates from arachidonic acid, a polyunsaturated fatty acid. Arachidonic acid is converted to Prostaglandin H2 (PGH2) through the action of cyclooxygenase enzymes, specifically COX-1 (PTGS1) and COX-2 (PTGS2). wikipedia.orgwikipedia.orgwikipedia.orgensembl.org PGH2, an unstable intermediate, is then isomerized to PGD2 by specific prostaglandin D synthases. uniprot.orgnih.govfishersci.canih.govuniprot.org Two main types of PGD synthases exist: the lipocalin-type (L-PGDS or PTGDS) and the hematopoietic-type (H-PGDS). fishersci.canih.gov

PGD-M (13,14-dihydro-15-keto Prostaglandin D2) is subsequently formed from PGD2 through a two-step enzymatic process, primarily involving the 15-hydroxyprostaglandin dehydrogenase (15-PGDH or HPGD) pathway. nih.govwikipedia.orgwikipedia.orgdrugbank.com 15-PGDH catalyzes the oxidation of the hydroxyl group at position 15 of PGD2, yielding 15-keto PGD2. nih.govwikipedia.orgwikipedia.orgdrugbank.comlipidmaps.orgkpresearcherprofiles.orgensembl.orgguidetopharmacology.orgdrugbank.comwikipedia.orgglygen.org Following this oxidation, the double bond between carbons 13 and 14 is reduced, likely by a 15-oxo-PG Δ13-reductase (also known as prostaglandin reductase), resulting in the formation of the stable metabolite, PGD-M. nih.govwikipedia.orgwikipedia.orgdrugbank.comensembl.orgwikipedia.orgglygen.orgwikipedia.orgnih.gov

Further metabolism of PGD-M can occur in humans, leading to 11β-hydroxy compounds and products of β-oxidation of the side chains. nih.govwikipedia.orgwikipedia.orgdrugbank.com These subsequent metabolic steps contribute to the eventual elimination of PGD-M from the body, with very little intact PGD-M typically found in urine. nih.govwikipedia.orgwikipedia.orgdrugbank.com The use of this compound allows researchers to track these complex metabolic conversions and assess the activity of the enzymes involved in both the formation and further metabolism of PGD-M. nih.govwikipedia.org

Transcriptional and Post-Translational Regulation of Enzymes Involved in PGD-M Metabolism

The levels of enzymes involved in the synthesis and metabolism of prostaglandins, including those in the pathway to PGD-M, are subject to intricate transcriptional and post-translational regulatory mechanisms.

Transcriptional Regulation:

The expression of prostaglandin synthases and metabolizing enzymes varies across tissues. H-PGDS is predominantly expressed in immune cells such as mast cells, macrophages, dendritic cells, and Th2 cells. L-PGDS, on the other hand, is found in a wider range of tissues including the brain, heart, adipose tissue, kidney, liver, lung, muscle, and pancreas. fishersci.cauniprot.orguniprot.org Transcriptional regulation of L-PGDS in adipocytes involves elements like liver receptor homolog-1 (LRH-1) and sterol regulatory elements (SREs) in its promoter region, with SRE-binding protein-1c (SREBP-1c) identified as an activator of L-PGDS gene expression. uniprot.org

15-PGDH, the key enzyme in PGD-M formation, is also transcriptionally regulated. drugbank.comwikipedia.orgnih.govnih.gov Its expression can be downregulated by various transcription factors, including HNF3β, β-catenin, Snail, and Slug. drugbank.com Conversely, anti-inflammatory cytokines, such as IL10, and agents like vitamin D have been shown to upregulate 15-PGDH expression. drugbank.com Epigenetic mechanisms, including DNA methylation, histone deacetylases, and microRNAs, play a significant role in regulating 15-PGDH expression. drugbank.comwikipedia.org Specific microRNAs, such as miR-21, miR-26a/b, miR-106b-5p, miR-146b-3p, miR-155, miR-218-5p, and miR-620, have been implicated in the regulation of 15-PGDH. drugbank.com Non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen have been observed to stimulate 15-PGDH expression by increasing its transcription and decreasing its turnover rate. nih.gov

Post-Translational Regulation:

Signaling Pathways Modulating PGD-M Metabolic Flux

Several signaling pathways can influence the metabolic flux of PGD-M by affecting the expression or activity of the enzymes involved in its production and consumption.

Prostaglandin D2, the precursor to PGD-M, exerts its effects through binding to specific G protein-coupled receptors, primarily DP1 and DP2 (CRTH2). nih.govwikipedia.orgwikipedia.orgdrugbank.comuniprot.orgnih.govfishersci.canih.gov While PGD-M itself has been identified as a selective agonist for the CRTH2/DP2 receptor, the regulation of PGD-M metabolic flux is more directly tied to pathways that modulate the enzymes in its synthesis and degradation. nih.govwikipedia.orgwikipedia.orgdrugbank.com

Inflammatory stimuli are known to activate COX-2, leading to increased production of prostaglandins, including PGD2, thus potentially increasing the substrate available for PGD-M formation. mcw.edu Proinflammatory cytokines, such as IL1β and TNFα, have been shown to downregulate 15-PGDH expression, which would reduce the rate of PGD-M formation. drugbank.com

The mTOR signaling pathway has been linked to prostaglandin biosynthesis, including that of PGE2 and PGD2, and the expression of COX2 in adipocytes. mcw.edu Deficiency in lipocalin 2 (Lcn2) has been observed to affect mTOR signaling and lead to the upregulation of COX2 and increased levels of PGD2 and PGE2, suggesting a connection between mTOR and the metabolic flux of PGD2 and its metabolites like PGD-M. mcw.edu mTOR has also been identified as a downstream target of the COX2-PGE2 pathway, indicating a complex interplay. mcw.edu

TGF-beta is another signaling molecule that can influence PGD-M metabolism, as it has been shown to induce the expression of 15-PGDH in human gastrointestinal cancers. kpresearcherprofiles.org This induction would lead to increased metabolism of PGD2 and potentially higher production of PGD-M.

In the context of cellular senescence, the cAMP-dependent pathway can lead to the activation of p53, which in turn stimulates the expression of COX mRNA, thereby increasing prostaglandin synthesis. ensembl.org This pathway illustrates how broader cellular signaling can impact the metabolic flux of prostaglandins.

Feedback and Feed-Forward Regulatory Loops in PGD-M Metabolism

Regulatory loops, both feedback and feed-forward, contribute to the fine-tuning of prostaglandin metabolism, indirectly affecting PGD-M levels.

A notable reciprocal regulatory relationship exists between COX-2 (PTGS2) and 15-PGDH (HPGD). Elevated levels of PTGS2 have been shown to repress 15-PGDH expression, and conversely, increased 15-PGDH levels can repress PTGS levels. wikipedia.orgnih.gov This feedback mechanism helps to balance the synthesis and degradation of prostaglandins.

Positive feedback regulation of COX-2 expression by prostaglandin metabolites has also been reported. PGD2 and 15-deoxy-delta(12,14)-prostaglandin J2 (15d-PGJ2, a metabolite of PGD2) have been shown to induce COX-2 expression, which would lead to increased production of PGH2 and subsequently PGD2, thus potentially increasing the substrate for PGD-M synthesis. ensembl.orgproteinatlas.org

In adipocytes, Lcn2 appears to be involved in a negative feedback mechanism that regulates prostaglandin biosynthesis by inhibiting COX2 activity. mcw.edu Lcn2 deficiency leads to increased COX2 expression and elevated PGD2 and PGE2 levels. mcw.edu

While some feed-forward loops involving PGD2 in downstream processes like male sexual development have been identified uniprot.org, direct feed-forward loops specifically regulating the metabolic conversion of PGD2 to PGD-M or the further metabolism of PGD-M are less explicitly detailed in the provided sources. However, the interplay between signaling pathways and enzyme regulation described in the previous sections suggests the existence of complex regulatory networks that collectively govern PGD-M metabolic flux.

The study of this compound provides a valuable approach to quantitatively assess the dynamics of these metabolic and regulatory processes in various biological contexts.

Table of Compounds and Enzymes

Compound/EnzymePubChem CID / UniProtKB ID / Gene ID
13,14-dihydro-15-keto Prostaglandin D2 (PGD-M)CID 5283036
Prostaglandin D2 (PGD2)CID 448457
Prostaglandin H2 (PGH2)CID 445049
Arachidonic AcidCID 444899
Prostaglandin D2 Synthase (PTGDS/H-PGDS)UniProtKB P41222 (L-PGDS), Gene ID 5730
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH/HPGD)UniProtKB P15428, Gene ID 3248
15-oxo-PG Δ13-reductaseUniProtKB G3V3Y1, EC 1.3.1.48
Cyclooxygenase-1 (COX-1/PTGS1)UniProtKB P23219, Gene ID 5742
Cyclooxygenase-2 (COX-2/PTGS2)UniProtKB P35354, Gene ID 5743

Data Table: Key Enzymes in PGD-M Metabolism and Their Roles

EnzymeRole in PGD-M PathwaySubstrate(s)Product(s)
Cyclooxygenase-1 (COX-1/PTGS1)Converts Arachidonic Acid to PGH2 (Initiation) wikipedia.orgwikipedia.orgwikipedia.orgensembl.orgArachidonic AcidPGH2
Cyclooxygenase-2 (COX-2/PTGS2)Converts Arachidonic Acid to PGH2 (Initiation) wikipedia.orgwikipedia.orgensembl.orgArachidonic AcidPGH2
Prostaglandin D2 Synthase (PTGDS/H-PGDS)Converts PGH2 to PGD2 uniprot.orgnih.govfishersci.canih.govuniprot.orgPGH2PGD2
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH/HPGD)Oxidizes PGD2 to 15-keto PGD2 nih.govwikipedia.orgwikipedia.orgdrugbank.comlipidmaps.orgkpresearcherprofiles.orgensembl.orgguidetopharmacology.orgdrugbank.comwikipedia.orgglygen.orgPGD215-keto PGD2
15-oxo-PG Δ13-reductaseReduces 15-keto PGD2 to PGD-M nih.govwikipedia.orgwikipedia.orgdrugbank.comensembl.orgwikipedia.orgglygen.orgwikipedia.orgnih.gov15-keto PGD213,14-dihydro-15-keto PGD2 (PGD-M)

Detailed Research Findings (Examples from Search Results):

13,14-dihydro-15-keto Prostaglandin D2 is formed through the 15-hydroxy PGDH pathway. nih.govwikipedia.orgwikipedia.orgdrugbank.com

In humans, 13,14-dihydro-15-keto PGD2 is further metabolized to 11β-hydroxy compounds and products of β-oxidation. nih.govwikipedia.orgwikipedia.orgdrugbank.com

Transcriptional regulation of 15-PGDH involves various mechanisms, including epigenetic alterations (methylation, histone deacetylases, microRNAs) and transcription factors. drugbank.comwikipedia.org

Proinflammatory cytokines like IL1β and TNFα can downregulate 15-PGDH expression. drugbank.com

NSAIDs such as flurbiprofen stimulate 15-PGDH expression by increasing transcription and decreasing turnover. nih.gov

Elevated levels of PTGS2 can repress 15-PGDH expression, and vice versa, demonstrating a reciprocal regulatory relationship. wikipedia.orgnih.gov

PGD2 and 15d-PGJ2 can induce COX-2 expression, indicating positive feedback regulation of COX-2 by prostaglandin metabolites. ensembl.orgproteinatlas.org

Lcn2 deficiency upregulates COX2 and PGD2/PGE2 in adipocytes, suggesting Lcn2's role as a negative feedback regulator of COX2 activity.

Future Directions and Emerging Research Avenues

Integration of 13C Tracing with Other -Omics Data (e.g., Proteomics, Transcriptomics)

A key emerging direction is the integration of metabolic tracing data with other -omics datasets, such as proteomics and transcriptomics. This multi-omics approach allows for a more comprehensive understanding of cellular regulation and metabolic networks. By combining information on metabolic fluxes with the abundance and activity of enzymes (proteomics) and gene expression levels (transcriptomics), researchers can gain deeper mechanistic insights into how metabolic pathways are controlled and how they interact with other cellular processes. For example, changes in transcript or protein levels of metabolic enzymes can be correlated with observed alterations in metabolic fluxes, providing a more complete picture of metabolic reprogramming in different physiological or pathological conditions. This integrated approach can reveal connections between metabolic pathways and provide mechanistic insight into complex biological phenomena like tumor heterogeneity and treatment resistance.

Development of Advanced Computational Models for Metabolic Flux Analysis

Accurate determination of metabolic fluxes from stable isotope tracing data relies heavily on computational models. Future directions include the development of more advanced computational models and software for 13C-Metabolic Flux Analysis (MFA). These models need to be capable of handling increasingly complex metabolic networks, including those in eukaryotic and mammalian cells, which pose a greater computational burden than simpler microbial systems. Advancements in computational methods, such as the use of high-performance software and algorithms, are paving the way for high-resolution 13C-MFA applications on a larger scale. Expanding the scope of metabolic mapping models to match known genome-scale metabolism can help eliminate biases in flux elucidation and improve the accuracy of flux estimates. Bayesian inference and other probabilistic models are also being explored to quantify uncertainty in metabolic flux estimates and better understand complex biological systems.

Novel Experimental Designs for Tracing 13C in Complex Biological Systems

Applying stable isotope tracing to complex biological systems, such as tissues, organs, and whole organisms, presents unique experimental design challenges. Future research will focus on developing novel experimental designs that can provide spatial and temporal resolution of metabolic fluxes within these complex environments. This includes optimizing tracer delivery and sampling strategies, as well as developing techniques to account for metabolic compartmentalization within cells and tissues. Experimental designs that allow for the simultaneous use of multiple tracers can expand the number of pathways interrogated in a given system. Furthermore, integrating stable isotope tracing with techniques like imaging mass spectrometry could provide spatially resolved metabolic information. Patient-derived organotypic tissue cultures are also being explored as models for probing metabolism in a context that retains tissue architecture and microenvironment.

Potential as a Biochemical Probe for Unraveling Undescribed Metabolic Pathways

Stable isotope tracing has the potential to serve as a biochemical probe for unraveling previously undescribed metabolic pathways. By observing unexpected labeling patterns in downstream metabolites, researchers can infer the existence of novel reactions or alternative routes of metabolism. This has been demonstrated in studies using 13C-labeled glucose and glutamine, which have revealed metabolic branching and the utilization of these substrates in unexpected pathways. As analytical techniques become more sensitive and computational tools more sophisticated, the ability to detect and interpret complex labeling patterns will improve, facilitating the discovery of novel metabolic transformations and pathways that were previously hidden. The identification of previously uncharacterized metabolites through comprehensive metabolomic analysis in conjunction with isotope labeling highlights this potential.

Q & A

Q. How can researchers leverage open-access repositories for this compound data?

  • Methodological Answer : Deposit raw NMR spectra, crystallography data, and toxicity profiles in repositories like PubChem or ChEMBL. Use standardized metadata templates (e.g., ISA-Tab) for interoperability. Annotate datasets with ORCID IDs to track contributions. Engage in preprints for early feedback while avoiding dual submissions .

Q. Tables for Methodological Reference

Research Phase Key Tools/Methods Quality Control Metrics
SynthesisColumn chromatography, NMR validationPurity ≥95% (HPLC), spectral match ≥90%
Bioactivity TestingHigh-content screening, ELISAZ’ factor ≥0.5, IC50 reproducibility
Data AnalysisR/Python for statistical modelingp-value adjustment (e.g., Bonferroni)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.